
1-Bromo-4-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-methylanthracene-9,10-dione is an organic compound with the molecular formula C({15})H({9})BrO(_{2}) It is a derivative of anthraquinone, characterized by the presence of a bromine atom and a methyl group attached to the anthracene core
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 4-methylanthracene-9,10-dione. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions: 1-Bromo-4-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium cyanide, and amines.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions. For example, it can be reduced to the corresponding anthracene derivative using reducing agents like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, forming larger aromatic systems. Palladium-catalyzed cross-coupling reactions are particularly notable.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Major Products:
Substitution: 4-Methylanthracene-9,10-dione derivatives with various substituents replacing the bromine atom.
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: 4-Methylanthracene derivatives.
科学的研究の応用
1-Bromo-4-methylanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as a precursor for various functionalized anthraquinones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用機序
The mechanism by which 1-Bromo-4-methylanthracene-9,10-dione exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The bromine atom and the anthraquinone core play crucial roles in its reactivity and interaction with molecular targets. Pathways involved often include oxidative stress and inhibition of key enzymes.
類似化合物との比較
1-Bromoanthraquinone: Lacks the methyl group, making it less sterically hindered.
4-Methylanthraquinone: Lacks the bromine atom, affecting its reactivity in substitution reactions.
1-Chloro-4-methylanthracene-9,10-dione: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness: 1-Bromo-4-methylanthracene-9,10-dione is unique due to the combination of the bromine atom and the methyl group, which confer distinct chemical properties. This combination enhances its utility in specific synthetic applications and biological studies, making it a valuable compound in research and industry.
特性
CAS番号 |
74204-04-9 |
|---|---|
分子式 |
C15H9BrO2 |
分子量 |
301.13 g/mol |
IUPAC名 |
1-bromo-4-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H9BrO2/c1-8-6-7-11(16)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7H,1H3 |
InChIキー |
GQACCLAXQPGBPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


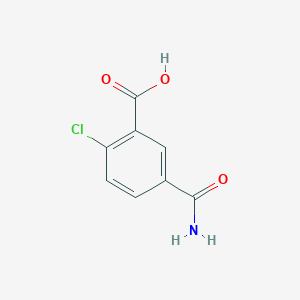

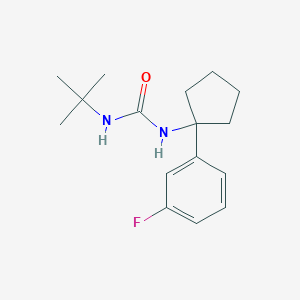
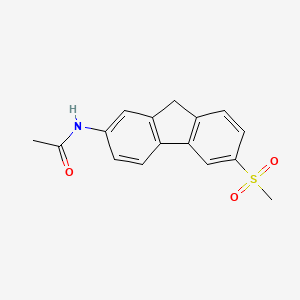

![(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide](/img/structure/B13126657.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13126665.png)

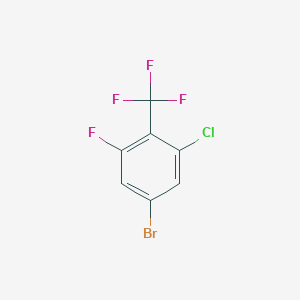
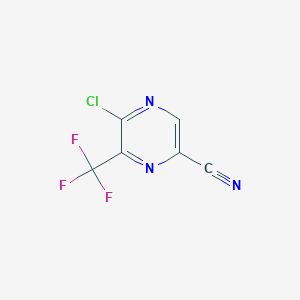
![2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13126707.png)
![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)


